molecular formula C29H28N2O5S B298032 (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Katalognummer B298032
Molekulargewicht: 516.6 g/mol
InChI-Schlüssel: ZDOKEXZGVDCHQG-PZYXYUMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a thiazolidinone derivative with a benzodioxol moiety, which makes it a promising candidate for various biological and pharmacological studies.

Wirkmechanismus

The mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including tyrosinase, aldose reductase, and acetylcholinesterase. This molecule has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress. The precise mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one needs to be further elucidated through in vitro and in vivo studies.
Biochemical and Physiological Effects:
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic rats by inhibiting aldose reductase activity. This molecule has also been reported to exhibit antioxidant activity by reducing the levels of reactive oxygen species and lipid peroxidation. Additionally, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This molecule has also been reported to exhibit low toxicity in vitro and in vivo studies. However, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and biological effects are not fully understood. Additionally, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a highly lipophilic molecule, which may affect its solubility and bioavailability.

Zukünftige Richtungen

There are several future directions for the research and development of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. First, further studies are needed to elucidate the mechanism of action of this molecule. Second, in vivo studies are needed to evaluate the efficacy and safety of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in animal models. Third, the structure-activity relationship of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one needs to be further explored to design new derivatives with improved pharmacological properties. Fourth, the potential of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one as a therapeutic agent for neurodegenerative disorders needs to be further investigated. Finally, the development of new synthetic routes for (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one may lead to the production of this molecule on a larger scale.
Conclusion:
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a promising compound with potential applications in various scientific research fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one have been discussed in this paper. Further studies are needed to fully understand the potential of this molecule as a therapeutic agent for various diseases.

Synthesemethoden

The synthesis of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation reaction between 4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzaldehyde and 2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the final product. This method has been reported in several research papers and can be optimized for large-scale production.

Wissenschaftliche Forschungsanwendungen

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown potential in various scientific research applications. It has been reported to exhibit antitumor, antidiabetic, and anti-inflammatory activities. This molecule has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The unique structure of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one makes it a promising candidate for designing new drugs with improved efficacy and reduced toxicity.

Eigenschaften

Produktname

(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molekularformel

C29H28N2O5S

Molekulargewicht

516.6 g/mol

IUPAC-Name

(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxyphenyl]methylidene]-2-(4-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H28N2O5S/c1-4-19-6-10-22(11-7-19)30-29-31(3)28(32)27(37-29)16-20-8-12-23(25(14-20)33-5-2)34-17-21-9-13-24-26(15-21)36-18-35-24/h6-16H,4-5,17-18H2,1-3H3/b27-16+,30-29?

InChI-Schlüssel

ZDOKEXZGVDCHQG-PZYXYUMTSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C

Kanonische SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OCC)S2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.